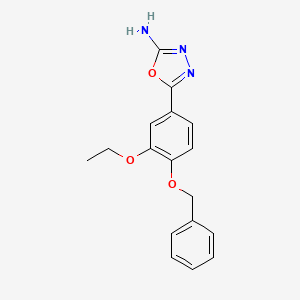
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a sulfonyl group and an aminopyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine group is attached through nucleophilic substitution reactions, where the pyridinone derivative reacts with an aminopyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridine
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)benzene
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)thiophene
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the pyridinone core, sulfonyl group, and aminopyrrolidine moiety provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propriétés
Numéro CAS |
1708080-20-9 |
|---|---|
Formule moléculaire |
C9H13N3O3S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c10-7-3-5-12(6-7)16(14,15)8-2-1-4-11-9(8)13/h1-2,4,7H,3,5-6,10H2,(H,11,13) |
Clé InChI |
ONEUKIAGVLXJJM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)C2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


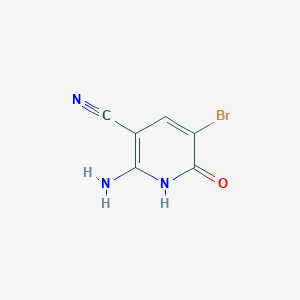
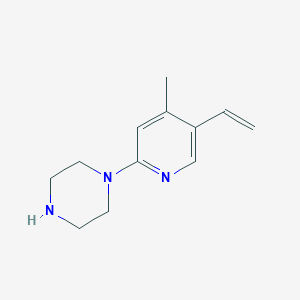

![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)
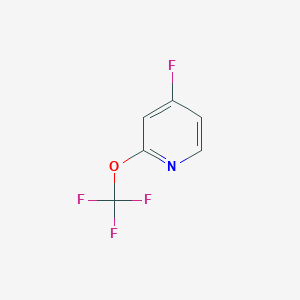
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

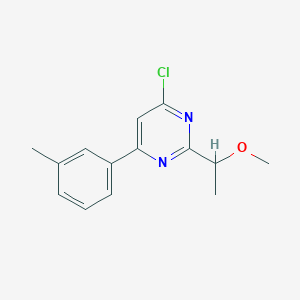


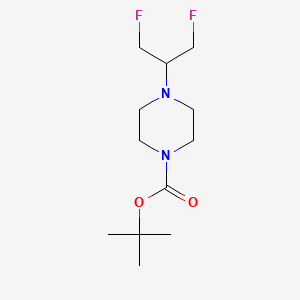
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)

